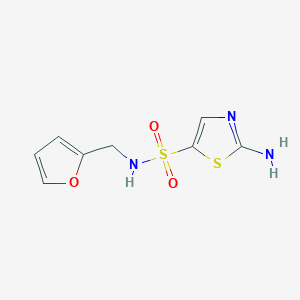

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Overview

Description

The compound “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” belongs to the class of 2-aminothiazole derivatives . 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by a thiazole core, which is a five-membered ring containing nitrogen and sulfur atoms . The specific molecular structure of “this compound” is not available in the retrieved data.Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out . Specific chemical reactions involving “this compound” are not available in the retrieved data.Scientific Research Applications

Corrosion Inhibition

Sappani and Karthikeyan (2014) explored the use of sulfonamide derivatives as inhibitors for mild steel corrosion in sulfuric acid solutions. Their study found that these compounds effectively inhibit corrosion, with efficiency increasing with concentration but decreasing with temperature. The inhibitory action is of a mixed type, and the compounds adhere to the metal surface following Langmuir's adsorption isotherm, suggesting potential applications in industrial corrosion protection (Sappani & Karthikeyan, 2014).

Antibacterial Activity

A study by Rafiee Pour et al. (2019) synthesized novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment under solvent-free conditions. These compounds exhibited antibacterial activity against S. aureus and E. coli, with in silico ADME prediction performed to understand their biological behavior. This suggests their potential application in developing new antibacterial agents (Rafiee Pour et al., 2019).

Molecular Structure Analysis

Asiri et al. (2012) provided insights into the structural characteristics of a sulfonamide derivative, highlighting significant molecular twists and hydrogen bonding that forms supramolecular chains. These structural insights contribute to understanding the compound's interactions and potential for developing more effective molecules (Asiri et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitBreakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . These proteins play crucial roles in cell proliferation and gene expression, respectively .

Mode of Action

Compounds with similar structures have been shown to inhibit bcr-abl and hdac . Inhibition of these targets can lead to decreased cell proliferation and altered gene expression, which can have therapeutic effects in conditions such as cancer .

Biochemical Pathways

Inhibition of bcr-abl and hdac can affect multiple pathways involved in cell proliferation and gene expression . These changes can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .

Result of Action

Similar compounds have been shown to have potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide may also have anticancer properties.

properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWWLHQSTMVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

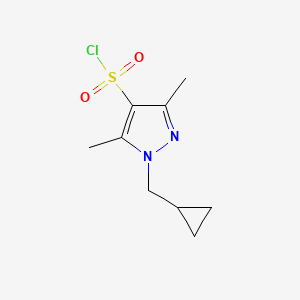

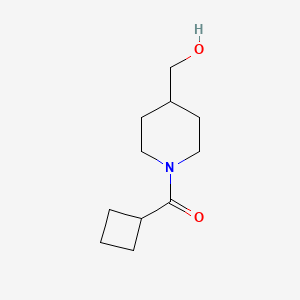

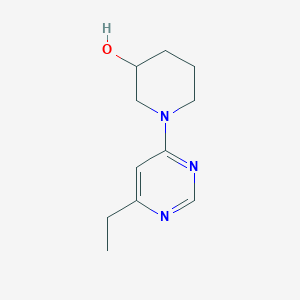

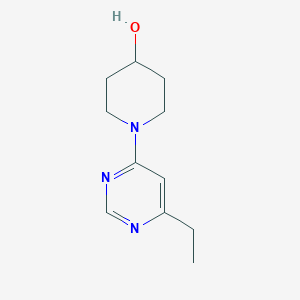

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)

![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)

![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)